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Compound of Interest

Compound Name: rac Darifenacin-d4

Cat. No.: B563390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of darifenacin,

a selective M3 muscarinic receptor antagonist. This document is intended for researchers,

scientists, and drug development professionals involved in the study of darifenacin's

metabolism, pharmacokinetics, and mechanism of action. It covers the rationale for isotopic

labeling, potential synthetic strategies, analytical techniques for characterization, and the key

signaling pathways associated with darifenacin's therapeutic effects.

Introduction to Darifenacin and the Importance of
Isotopic Labeling
Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor,

primarily used for the treatment of overactive bladder.[1][2][3][4] Understanding its absorption,

distribution, metabolism, and excretion (ADME) properties is crucial for optimizing its

therapeutic efficacy and safety profile. Isotopic labeling, the incorporation of stable isotopes

such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into the darifenacin

molecule, is an invaluable tool in these investigations.

Isotopically labeled darifenacin serves several critical purposes in drug development:

Metabolic Studies: Labeled compounds act as tracers to elucidate metabolic pathways,

allowing for the identification and quantification of metabolites in complex biological matrices.
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Pharmacokinetic Analysis: They enable accurate measurement of drug absorption,

distribution, and clearance by differentiating the administered drug from endogenous

compounds.

Internal Standards: Isotopically labeled analogs are the gold standard for internal standards

in quantitative bioanalysis using mass spectrometry (MS), correcting for variations in sample

preparation and instrument response.

Mechanism of Action Studies: Labeled ligands can be used in receptor binding assays to

study drug-receptor interactions with high precision.

Synthetic Strategies for Isotopic Labeling of
Darifenacin
The synthesis of isotopically labeled darifenacin can be approached by modifying existing

synthetic routes for the unlabeled compound. The general synthesis of darifenacin involves the

reaction of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide with a suitable 2-(2,3-

dihydrobenzofuran-5-yl)ethyl derivative.[5]

Deuterium Labeling
Deuterium-labeled darifenacin, particularly darifenacin-d4, is commercially available and widely

used as an internal standard in bioanalytical methods.[6][7] The deuterium atoms are typically

introduced on the ethyl linker connecting the dihydrobenzofuran and pyrrolidine rings.

Proposed Synthetic Approach for Darifenacin-d4:

A plausible synthetic route would involve the use of a deuterated starting material, such as 1-

[2-(2,3-dihydro-5-benzofuranyl)ethyl-1,1,2,2-d₄] bromide, which can then be reacted with

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide to yield the final labeled product. The synthesis of

the deuterated bromo-intermediate could be achieved through reduction of a corresponding

acetyl derivative with a deuterium source like sodium borodeuteride (NaBD₄) followed by

bromination.

Carbon-13 Labeling
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Carbon-13 labeling can be strategically employed at various positions within the darifenacin

molecule to probe different aspects of its metabolism. For instance, labeling the phenyl rings

can help track metabolites formed through aromatic hydroxylation, while labeling the pyrrolidine

ring or the ethyl linker can provide insights into N-dealkylation or other modifications at these

sites.

Proposed Synthetic Approach for ¹³C-Labeled Darifenacin:

The synthesis would require the use of ¹³C-labeled building blocks. For example, to label one of

the phenyl rings, one could start with ¹³C₆-labeled benzene and synthesize the

diphenylacetamide moiety through established organic chemistry reactions. Alternatively,

labeling the ethyl linker could be achieved by using ¹³C₂-labeled ethylene oxide or a similar

precursor to construct the 2-(2,3-dihydrobenzofuran-5-yl)ethyl side chain.

Nitrogen-15 Labeling
Nitrogen-15 labeling of the pyrrolidine ring or the amide group can be useful for studying

metabolic pathways involving these nitrogen atoms.

Proposed Synthetic Approach for ¹⁵N-Labeled Darifenacin:

The synthesis would involve the use of ¹⁵N-labeled precursors. For instance, ¹⁵N-labeled

pyrrolidine could be used as a starting material to synthesize the (S)-2,2-diphenyl-2-(pyrrolidin-

3-yl)acetamide intermediate.

Note: Detailed experimental protocols with specific reaction conditions, yields, and isotopic

enrichment for the synthesis of various isotopically labeled darifenacin analogs are not

extensively available in the public domain. The proposed strategies are based on general

principles of isotopic labeling and known synthetic routes for darifenacin.[8][9]

Analytical Characterization of Isotopically Labeled
Darifenacin
The successful synthesis of isotopically labeled darifenacin must be confirmed by rigorous

analytical characterization to determine the position and extent of labeling, as well as the

chemical purity of the compound.
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Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the incorporation of stable isotopes.

High-resolution mass spectrometry (HRMS) can precisely determine the mass of the labeled

molecule, confirming the number of incorporated isotopes. Tandem mass spectrometry

(MS/MS) is used to fragment the molecule and confirm the location of the label by analyzing

the mass shift of specific fragment ions.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the exact position of isotopic labels.

¹H NMR: In deuterium labeling, the disappearance or reduction in the intensity of specific

proton signals confirms the location of deuterium incorporation.

¹³C NMR: For carbon-13 labeled compounds, the spectrum will show enhanced signals for

the enriched carbon atoms, confirming their position.

¹⁵N NMR: Similarly, ¹⁵N NMR can be used to confirm the position of nitrogen-15 labels.

Quantitative Data Summary
The following tables summarize key quantitative data related to darifenacin and its isotopically

labeled analogs. Please note that specific experimental data for the synthesis of many labeled

darifenacin variants is not publicly available, and therefore, some fields are presented as "Not

Available (N/A)".

Table 1: Physicochemical Properties of Darifenacin and Labeled Analogs

Compound Chemical Formula
Molecular Weight (
g/mol )

Isotopic Purity

Darifenacin C₂₈H₃₀N₂O₂ 426.55 N/A

Darifenacin-d4 C₂₈H₂₆D₄N₂O₂ 430.58
≥99% deuterated

forms (d₁-d₄)[6]

¹³C₆-Darifenacin

(phenyl ring labeled)
C₂₂¹³C₆H₃₀N₂O₂ 432.55 N/A
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Table 2: Mass Spectrometric Data for Darifenacin and Darifenacin-d4

Compound Precursor Ion (m/z)
Product Ion(s)
(m/z)

Analytical Method

Darifenacin 427.3 147.1 LC-MS/MS

Darifenacin-d4 431.4 151.1 LC-MS/MS

Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of isotopically labeled

darifenacin are not readily found in peer-reviewed literature. However, a general procedure for

the synthesis of unlabeled darifenacin can be adapted.

General Experimental Protocol for Darifenacin Synthesis (Adaptable for Isotopic Labeling):

This protocol is based on the known synthesis of darifenacin and would require modification

with isotopically labeled starting materials.

Synthesis of the Pyrrolidine Intermediate: Synthesize (S)-2,2-diphenyl-2-(pyrrolidin-3-

yl)acetamide. For ¹⁵N-labeling, ¹⁵N-pyrrolidine would be used as a starting material.

Synthesis of the Dihydrobenzofuran Intermediate: Synthesize 5-(2-bromoethyl)-2,3-

dihydrobenzofuran. For deuterium labeling on the ethyl chain (to produce darifenacin-d4), a

deuterated precursor would be used. For ¹³C labeling, ¹³C-labeled precursors would be

incorporated in this synthesis.

Coupling Reaction: React the pyrrolidine intermediate with the dihydrobenzofuran

intermediate in the presence of a suitable base (e.g., potassium carbonate) in an appropriate

solvent (e.g., acetonitrile) under reflux.[5]

Purification: The crude product is purified using techniques such as column chromatography

or recrystallization to obtain the pure isotopically labeled darifenacin.

Characterization: The final product is characterized by mass spectrometry and NMR

spectroscopy to confirm its identity, purity, and the extent and position of isotopic labeling.
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Signaling Pathways and Experimental Workflows
Darifenacin exerts its therapeutic effect by antagonizing the M3 muscarinic acetylcholine

receptor, which is coupled to the Gq/11 family of G proteins.[10][11]

Darifenacin's Mechanism of Action: M3 Receptor
Signaling Pathway
Activation of the M3 receptor by acetylcholine initiates a signaling cascade that leads to smooth

muscle contraction. Darifenacin blocks this pathway.

Darifenacin's antagonistic action on the M3 receptor signaling cascade.

Experimental Workflow for Synthesis and Analysis of
Labeled Darifenacin
The following diagram illustrates a typical workflow for the synthesis and subsequent use of

isotopically labeled darifenacin in a pharmacokinetic study.
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A generalized workflow from synthesis to pharmacokinetic analysis.
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Conclusion
Isotopic labeling is a fundamental technique in the research and development of

pharmaceuticals like darifenacin. While detailed public-domain information on the synthesis of

various isotopically labeled darifenacin analogs is limited, this guide provides a foundational

understanding of the principles, potential synthetic routes, and analytical methods involved.

The use of deuterated, carbon-13, and nitrogen-15 labeled darifenacin will continue to be

instrumental in advancing our knowledge of its pharmacology and in the development of new

and improved therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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